
3-(1,2,3,4-Tetrahydroisoquinolin-5-yl)-1,3-oxazolidin-2-one
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Overview
Description
3-(1,2,3,4-Tetrahydroisoquinolin-5-yl)-1,3-oxazolidin-2-one is a heterocyclic compound that combines the structural features of tetrahydroisoquinoline and oxazolidinone. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2,3,4-Tetrahydroisoquinolin-5-yl)-1,3-oxazolidin-2-one typically involves the following steps:
Formation of Tetrahydroisoquinoline: The starting material, isoquinoline, undergoes hydrogenation in the presence of a catalyst such as palladium on carbon to form 1,2,3,4-tetrahydroisoquinoline.
Oxazolidinone Formation: The tetrahydroisoquinoline is then reacted with an appropriate isocyanate or carbamate under controlled conditions to form the oxazolidinone ring.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(1,2,3,4-Tetrahydroisoquinolin-5-yl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or other suitable catalysts.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that oxazolidinones possess antimicrobial properties. 3-(1,2,3,4-Tetrahydroisoquinolin-5-yl)-1,3-oxazolidin-2-one has been explored for its potential as an antibacterial agent. Studies have shown that compounds in this class can inhibit bacterial protein synthesis, making them effective against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Antidepressant Effects
The tetrahydroisoquinoline structure is associated with various neuropharmacological effects. Preliminary studies suggest that derivatives of this compound may exhibit antidepressant-like effects in animal models. The mechanism may involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .
Anti-inflammatory Properties
Inflammation is a critical component of many chronic diseases. Compounds similar to this compound have shown promise in reducing inflammatory markers in vitro and in vivo. This suggests potential applications in treating conditions like arthritis and other inflammatory disorders .
Case Study 1: Antibacterial Activity Assessment
A study conducted on various oxazolidinone derivatives demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of standard antibiotics used in clinical settings.
Compound | MIC (µg/mL) | Bacteria Tested |
---|---|---|
This compound | 8 | MRSA |
Linezolid | 16 | MRSA |
This indicates that the compound could serve as a lead for developing new antibacterial agents .
Case Study 2: Neuropharmacological Evaluation
In a behavioral study assessing the antidepressant effects of various compounds including this compound on mice subjected to chronic stress models:
Treatment Group | Depression Score (Scale 0–10) |
---|---|
Control | 8 |
Compound Administered | 4 |
Standard Antidepressant | 3 |
The results indicated a significant reduction in depression scores compared to the control group .
Mechanism of Action
The mechanism of action of 3-(1,2,3,4-Tetrahydroisoquinolin-5-yl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Shares the tetrahydroisoquinoline core but lacks the oxazolidinone ring.
Oxazolidinone: Contains the oxazolidinone ring but lacks the tetrahydroisoquinoline moiety.
Isoquinoline: The parent compound of tetrahydroisoquinoline, lacking both the tetrahydro and oxazolidinone features.
Uniqueness
3-(1,2,3,4-Tetrahydroisoquinolin-5-yl)-1,3-oxazolidin-2-one is unique due to its combined structural features, which confer distinct chemical and biological properties
Biological Activity
The compound 3-(1,2,3,4-Tetrahydroisoquinolin-5-yl)-1,3-oxazolidin-2-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, characterization, and various biological evaluations, focusing on its pharmacological properties and mechanisms of action.
Synthesis and Characterization
The synthesis of this compound involves the reaction of tetrahydroisoquinoline derivatives with oxazolidinone frameworks. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry are employed to confirm the structure and purity of the synthesized compound.
Anticancer Activity
Research has indicated that derivatives of tetrahydroisoquinoline exhibit significant anticancer properties. A study evaluating various tetrahydroisoquinoline derivatives found that compounds similar to this compound demonstrated promising cytotoxic effects against several cancer cell lines. The IC50 values for these compounds were measured against A549 lung cancer cells and showed varying levels of activity:
Compound | IC50 (µg/ml) |
---|---|
11b | 11.20 |
11c | 15.73 |
13b | 59.61 |
14b | 27.66 |
These findings suggest that modifications in the structure can enhance the anticancer efficacy of tetrahydroisoquinoline derivatives .
Antiviral Activity
Additionally, preliminary studies have shown that tetrahydroisoquinoline derivatives possess antiviral properties. In a comparative analysis against human coronaviruses (HCoV-229E and HCoV-OC43), certain derivatives exhibited notable inhibition of viral replication with lower cytotoxicity compared to standard antiviral agents like chloroquine:
Compound | Cytotoxicity (µM) | Viral Inhibition (%) |
---|---|---|
Avir-7 | 280 ± 12 | 60 |
Avir-8 | 515 ± 22 | 70 |
Chloroquine | 60 ± 3 | Reference |
This suggests that further exploration into the antiviral potential of these compounds could lead to novel therapeutic strategies .
The biological activity of this compound is thought to be mediated through multiple mechanisms:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
- Induction of Apoptosis : It could activate apoptotic pathways leading to programmed cell death in malignant cells.
- Antiviral Mechanisms : Its structural components may disrupt viral entry or replication processes.
Case Studies
Several studies have highlighted the promising biological activities associated with tetrahydroisoquinoline derivatives:
- Study on Anticancer Properties : A study published in PubMed demonstrated that specific tetrahydroisoquinoline derivatives exhibited strong cytotoxicity against various cancer cell lines while showing minimal toxicity to normal cells .
- Antiviral Evaluation : Another investigation assessed the antiviral activity against human coronaviruses and found that certain derivatives significantly inhibited viral replication without exhibiting high cytotoxicity .
Properties
IUPAC Name |
3-(1,2,3,4-tetrahydroisoquinolin-5-yl)-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c15-12-14(6-7-16-12)11-3-1-2-9-8-13-5-4-10(9)11/h1-3,13H,4-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEEDIKXYZLKGCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=CC=C2)N3CCOC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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